molecular formula C10H7N3 B1353532 1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 709-04-6

1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No. B1353532
CAS RN: 709-04-6
M. Wt: 169.18 g/mol
InChI Key: QXUOMWCBAUSGQT-UHFFFAOYSA-N
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Description

“1-Phenyl-1H-pyrazole-4-carbonitrile” is a compound with the CAS Number: 709-04-6 and a molecular weight of 169.19 . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of “1-phenyl-1H-pyrazole-4-carbonitrile” involves a series of reactions . One method involves a one-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free conditions using an engineered polyvinyl alcohol catalyst . The reaction of aromatic aldehyde, malononitrile, and phenyl hydrazine in the presence of this catalyst yields the desired product .


Molecular Structure Analysis

The InChI code for “1-phenyl-1H-pyrazole-4-carbonitrile” is 1S/C10H7N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H . This code provides a standard way to encode the compound’s molecular structure and formula .


Chemical Reactions Analysis

The reactivity of “1-phenyl-1H-pyrazole-4-carbonitrile” has been explored in various studies . For instance, it has been shown to react with active methylene derivatives, including malononitrile and ethyl cyanoacetate .


Physical And Chemical Properties Analysis

“1-Phenyl-1H-pyrazole-4-carbonitrile” is a solid at room temperature .

Scientific Research Applications

Application in Heterocyclic Chemistry

  • Scientific Field: Heterocyclic Chemistry .
  • Summary of the Application: 1-phenyl-1H-pyrazole-4-carbonitrile is used in the synthesis of pyrazole and its derivatives through multicomponent reaction .
  • Methods of Application: The synthesis protocol includes functionalization of polyvinyl alcohol by sulfonic acid groups. The synthesized catalyst was then subjected to several characterization techniques to confirm its formation and study its physicochemical properties .
  • Results or Outcomes: The catalyst with sufficient acidic sites displayed appreciable catalytic performance yielding 89% of the desired pyrazole product under ambient reaction conditions .

Application in Medicinal Chemistry

  • Scientific Field: Medicinal Chemistry .
  • Summary of the Application: 1-phenyl-1H-pyrazole-4-carbonitrile is used in the synthesis of new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives .
  • Methods of Application: The reactivity of 1-phenyl-1H-pyrazole-4-carbonitrile towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, was explored .
  • Results or Outcomes: The reaction afforded 2-amino-6-(4-cyano-1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-yl)-4-phenylpyridine-3-carbonitrile and ethyl 6-(4-cyano-1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-yl)-1,2-dihydro-2-oxo-4-phenylpyridine-3-carboxylate .

Application in Antimicrobial Research

  • Scientific Field: Antimicrobial Research .
  • Summary of the Application: 1-phenyl-1H-pyrazole-4-carbonitrile derivatives have been synthesized and tested for their antimicrobial activity .
  • Methods of Application: The synthesized compounds were tested in vitro against Escherichia coli, Staphylococcus aureus, and Candida albicans using the agar diffusion technique .
  • Results or Outcomes: Compounds 8b, 8c, and 8d showed significant antifungal activity against the fungus C. albicans .

Application in Synthesis of Heterocycles

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: 1-phenyl-1H-pyrazole-4-carbonitrile is used in the synthesis of diverse heterocyclic systems containing azole and condensed azole moieties .
  • Methods of Application: The reactivity of 1-phenyl-1H-pyrazole-4-carbonitrile towards nitrogen-containing 1,2- and 1,3-binucleophiles was explored .
  • Results or Outcomes: The reaction afforded functionalized heterocycles .

Application in Synthesis of Functionalized Pyrazole Derivatives

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: 1-phenyl-1H-pyrazole-4-carbonitrile is used in the synthesis of functionalized pyrazole derivatives .
  • Methods of Application: Aldol condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde afforded 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile .
  • Results or Outcomes: The reactivity of 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, was explored and afforded 2-amino-6-(4-cyano-1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-yl)-4-phenylpyridine-3-carbonitrile and ethyl 6-(4-cyano-1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-yl)-1,2-dihydro-2-oxo-4-phenylpyridine-3-carboxylate, respectively .

Application in Synthesis of Pyrazoloquinolines

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: 1-phenyl-1H-pyrazole-4-carbonitrile is used in the synthesis of 1H-Pyrazolo[3,4-b]quinolines .
  • Methods of Application: Aldehyde 21 can be prepared by reducing 5-amino-1-methyl (phenyl)-1H-pyrazole-4-carbonitrile with Raney-nickel alloy and formic acid .
  • Results or Outcomes: The reaction afforded functionalized heterocycles .

Safety And Hazards

“1-Phenyl-1H-pyrazole-4-carbonitrile” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for “1-phenyl-1H-pyrazole-4-carbonitrile” could involve further exploration of its synthesis methods, reactivity, and potential applications . Given its chemical structure and properties, it could serve as a precursor for the synthesis of various functional groups and heterocycles .

properties

IUPAC Name

1-phenylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUOMWCBAUSGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447994
Record name 1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-1H-pyrazole-4-carbonitrile

CAS RN

709-04-6
Record name 1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-[{4-[(2-phenyl-5-methyl-1,3-oxazol-4-yl)methoxy]benzyl}oxy]-1-phenyl-1H-pyrazole-4-carbaldehyde (0.70 g), hydroxylamine hydrochloride (0.16 g), pyridine (0.30 g) and ethanol (30 mL) was heated under reflux for 2 hrs. Water was poured into the reaction mixture, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated. Acetic anhydride (20 mL) was added to residue, and the mixture was heated under reflux for 2 hrs. The reaction mixture was concentrated and ethyl acetate was added to the residue. The ethyl acetate layer was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography to give 3-({4-[(2-phenyl-5-methyl-1,3-oxazol-4-yl)methoxy]benzyl}oxy)}-1-phenyl-1H-pyrazole-4-carbonitrile as colorless crystals (0.35 g, 51%) from a fraction eluted with ethyl acetate-hexane (1:1, v/v). Recrystallization from ethyl acetate-hexane gave colorless prism crystals. melting point: 162-163° C.
Name
3-[{4-[(2-phenyl-5-methyl-1,3-oxazol-4-yl)methoxy]benzyl}oxy]-1-phenyl-1H-pyrazole-4-carbaldehyde
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
208
Citations
M Jeong, E Jung, YH Lee, JK Seo, S Ahn… - International journal of …, 2020 - mdpi.com
… The resulting solid of III, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, was dried and used … with equimolar amounts of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (III, 60 mg, 0.3 mmol) …
Number of citations: 4 www.mdpi.com
TS Choudhare, DS Wagare, S Pawar, P Netankar - 2023 - researchsquare.com
… 3-Aryl-1-phenyl-1H-pyrazole -4-carbonitrile (1a), thioacetamide (2a) (1 mmol) and amberlyst-15 (Scheme 1). The 3-Aryl-1-phenyl-1Hpyrazole-4-carbonitrile having electron withdrawing …
Number of citations: 2 www.researchsquare.com
Z Abshirini, N Lotfifar, A Zare - Organic Preparations and …, 2020 - Taylor & Francis
Pyrazoles make up a significant class of heterocyclic compounds because of their many medicinal and industrial applications. These heterocycles have shown such pharmaceutical …
Number of citations: 6 www.tandfonline.com
ES Ramadan, EM Sharshira, RI El Sokkary… - … für Naturforschung B, 2018 - degruyter.com
A new series of chalcones, pyrazolinyl-pyrazoles, pyrazole-4-carbaldehyde oximes, pyrazole-4-carbonitriles, 5-pyrazolyl-1,2,4-triazolidine-3-thiones, and Knoevenagel condensation …
Number of citations: 11 www.degruyter.com
TS Choudhare, DS Wagare, SE Shirsath… - Journal of Chemical …, 2021 - Springer
One-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium and further dehydration of oxime …
Number of citations: 4 link.springer.com
A Al-Azmi, H Mahmoud - ACS omega, 2020 - ACS Publications
… We investigated the coupling reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile 8 with … As a result, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile 8 was synthesized in a good yield …
Number of citations: 10 pubs.acs.org
SC Plem, D Müller, MC Murguia - 2015 - ri.conicet.gov.ar
… 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (3a): Compound 3a was obtained according to the general procedure. The product was purified by column chromatography on silica gel …
Number of citations: 9 ri.conicet.gov.ar
AS Patki, KN Patil, S Kusuma, DB Muley… - Research on Chemical …, 2021 - Springer
Heterocyclic chemistry has fascinated the researchers owing to its wide range of applications in various chemical fields. With this perspective, herein we present an environmentally …
Number of citations: 8 link.springer.com
KE Anwer, GH Sayed - Journal of heterocyclic chemistry, 2020 - Wiley Online Library
… 5-Amino-3-(4-(dimethylamino)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile 1 was simply prepared through a multicomponent reaction of N,N-dimethylaminobenzaldehyde with phenyl …
Number of citations: 20 onlinelibrary.wiley.com
HMF Elnagdy, D Sarma - ChemistrySelect, 2019 - Wiley Online Library
… compound to produce 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile after cyclization. … developed to synthesize 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and its derivatives from the …

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